![molecular formula C11H17N3S B5772358 N-[2-(dimethylamino)ethyl]-N'-phenylthiourea CAS No. 14569-86-9](/img/structure/B5772358.png)
N-[2-(dimethylamino)ethyl]-N'-phenylthiourea
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Overview
Description
N-[2-(dimethylamino)ethyl]-N'-phenylthiourea (DMAPT) is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT is a thiourea derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties.
Scientific Research Applications
Organic Synthesis
Thiourea derivatives, including N-[2-(dimethylamino)ethyl]-N’-phenylthiourea, have significant applications in organic synthesis . They are used as intermediates in several organic synthetic reactions .
Pharmaceutical Industry
Thiourea derivatives are used in the pharmaceutical industry due to their diverse biological activities . They have been reported to have antifungal, antiviral, antibacterial, catalytic, antitubercular, analgesic, insecticidal, anti-inflammatory, herbicidal, anticonvulsant, anti-cancer, anti-thyroid, anthelmintic, and anti-phenoloxidase activities .
Enzyme Inhibition
Thiourea derivatives have shown potential in inhibiting various enzymes. For instance, they have been found to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . They also have potential to inhibit glucose-6-phosphatase (G6Pase) .
Antibacterial and Antioxidant Potentials
Thiourea derivatives have shown promising antibacterial and antioxidant potentials . They have been found to be active against selected bacterial strains .
Herbicidal Activity
Thiourea derivatives have been tested for herbicidal activity on seedlings of wheat (a monocotyledonous plant) and cucumber (a dicotyledonous plant) . Some compounds have shown considerable herbicidal activity against these seedlings .
Cytokinin-like Activity
Thiourea derivatives have been found to exhibit cytokinin-like activity, which is investigated in terms of betacyanin synthesis and radish cotyledon enlargement .
Drug Delivery Systems
Thiourea derivatives have been used in the development of drug delivery systems . They have been used to form micelleplexes in aqueous media through electrostatic interactions with DNA .
Nanoreactors
Thiourea derivatives have been used in the development of nanoreactors . These nanoreactors with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery .
Mechanism of Action
Target of Action
Thiourea and its derivatives have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications
Mode of Action
It is known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific interactions of this compound with its targets and any resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that thiourea derivatives can have diverse biological applications, affecting various biochemical processes
Result of Action
It is known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-14(2)9-8-12-11(15)13-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPHDUQSIDZRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358264 |
Source
|
Record name | ST50036546 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14569-86-9 |
Source
|
Record name | ST50036546 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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